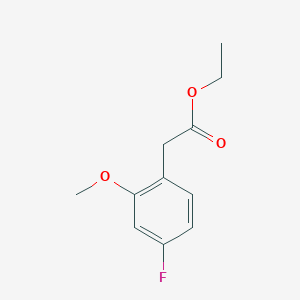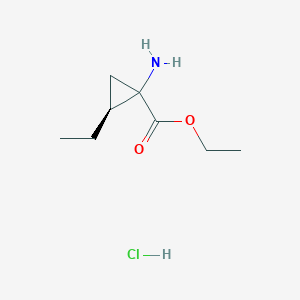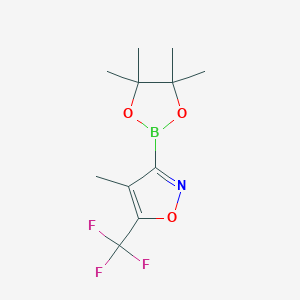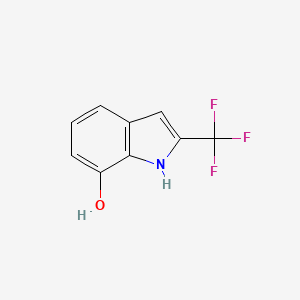
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorenone core substituted with bis(4-bromobenzyl)amino groups, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The fluorenone core is synthesized via Friedel-Crafts acylation of fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The bis(4-bromobenzyl)amino groups are introduced through nucleophilic substitution reactions, where 4-bromobenzylamine reacts with the fluorenone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized fluorenone derivatives
Reduction: Fluorenol derivatives
Substitution: Functionalized fluorenone derivatives with various substituents
Wissenschaftliche Forschungsanwendungen
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Fluorescent Properties: The fluorenone core contributes to its fluorescence, which can be utilized in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(bis(4-bromobenzyl)amino)-9H-thioxanthene-9-one
- N,N-Bis(4-bromobenzyl)amine
- 4,4′-Dibromodiphenylamine
Uniqueness
2-(bis(4-bromobenzyl)amino)-9H-fluoren-9-one stands out due to its unique combination of a fluorenone core with bis(4-bromobenzyl)amino groups, which imparts distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles.
Eigenschaften
CAS-Nummer |
96176-12-4 |
|---|---|
Molekularformel |
C27H19Br2NO |
Molekulargewicht |
533.3 g/mol |
IUPAC-Name |
2-[bis[(4-bromophenyl)methyl]amino]fluoren-9-one |
InChI |
InChI=1S/C27H19Br2NO/c28-20-9-5-18(6-10-20)16-30(17-19-7-11-21(29)12-8-19)22-13-14-24-23-3-1-2-4-25(23)27(31)26(24)15-22/h1-15H,16-17H2 |
InChI-Schlüssel |
ISUTUHVJGVOEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N(CC4=CC=C(C=C4)Br)CC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)

![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)



